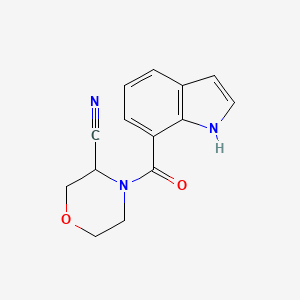

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGHVEKGWYMVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=CC3=C2NC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a dehydrating agent.

Coupling of the Indole and Morpholine Rings: The final step involves coupling the indole and morpholine rings through a nucleophilic substitution reaction, where the indole carbonyl group reacts with the morpholine nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to diverse biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.

Morpholine-3-carbonitrile: A compound with a similar morpholine ring structure.

Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group instead of a carbonyl group.

Uniqueness

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile is unique due to its combination of an indole moiety and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.

Biological Activity

4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring an indole moiety, is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Indole Ring : A bicyclic structure that contributes to the compound's biological activity.

- Morpholine : A six-membered ring containing an oxygen atom that enhances solubility and bioavailability.

- Carbonitrile Group : This functional group can influence the reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by modulating key apoptotic proteins (Bcl-2 and Bax) and inhibiting topoisomerase I activity .

- IC50 Values : In vitro assays reveal IC50 values in the low micromolar range, indicating potent antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.34 |

| A549 | 0.57 |

| Hela | 0.46 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : It showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism : The proposed mechanism involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

- Inflammatory Models : In vivo studies using models of inflammation indicated a reduction in markers such as TNF-alpha and IL-6.

- Potential Applications : These findings suggest its potential use in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

A study investigated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through a mitochondrial pathway . -

Antimicrobial Efficacy Assessment :

In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Q & A

Q. What are the recommended synthetic routes for 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React 1H-indole-7-carbonyl chloride with morpholine-3-carbonitrile in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0°C to room temperature) to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.4–0.5) .

Yield Optimization: Use inert atmospheres (N₂/Ar), controlled addition rates, and catalytic DMAP to enhance acylation efficiency.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm connectivity using ¹H NMR (e.g., indole NH at δ 10–12 ppm, morpholine protons at δ 3.5–4.0 ppm) and ¹³C NMR (carbonitrile C≡N at δ 115–120 ppm, carbonyl C=O at δ 165–170 ppm) .

- IR Spectroscopy : Identify functional groups (C≡N stretch at ~2200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or APCI-MS (e.g., [M+H]⁺ or [M]⁻ ions) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement) to confirm stereochemistry and intermolecular interactions (e.g., π–π stacking) .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C in a desiccator (silica gel) to prevent hydrolysis of the carbonitrile or morpholine groups .

- Handling : Use PPE (nitrile gloves, lab coat) and work in fume hoods to avoid inhalation/contact. Test solubility in DMSO or DMF for biological assays .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Systematic Controls : Include positive/negative controls (e.g., known kinase inhibitors) in assays to validate experimental conditions .

- Purity Verification : Re-characterize batches via HPLC (>95% purity) to rule out impurities as confounding factors .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in potency .

Q. How can computational modeling guide the design of derivatives to enhance target binding affinity while minimizing off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PD-L1). Focus on key interactions: indole NH hydrogen bonds, morpholine oxygen lone pairs .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electrostatic potential to optimize substituents (e.g., fluorination at indole positions) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes and identify residues critical for binding .

Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Target Identification : Perform pull-down assays with biotinylated probes or cellular thermal shift assays (CETSA) to identify interacting proteins .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling pathways (e.g., MAPK/ERK) affected by treatment .

- In Vivo Models : Validate efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (Cmax, T½) to correlate exposure and response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.